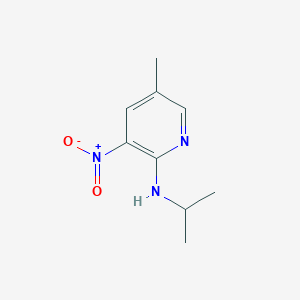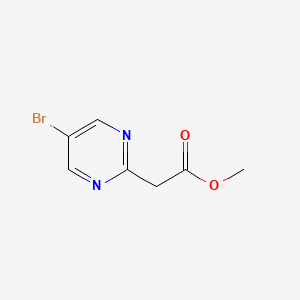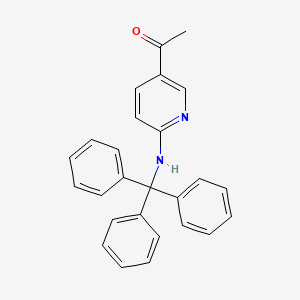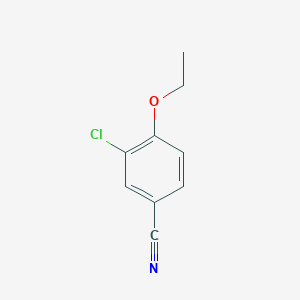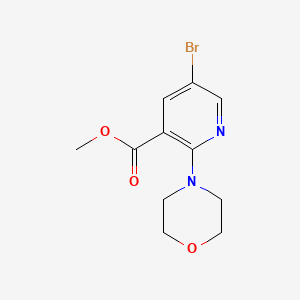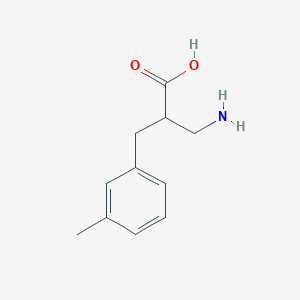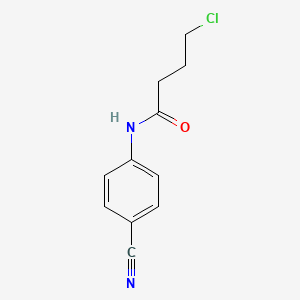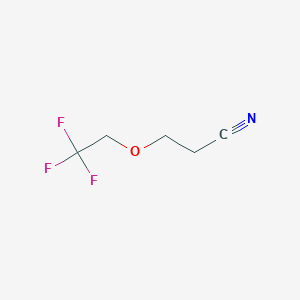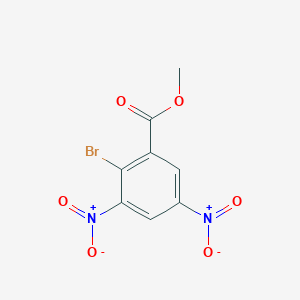
2-Bromo-3,5-dinitrobenzoate de méthyle
Vue d'ensemble
Description
Methyl 2-bromo-3,5-dinitrobenzoate is an organic compound with the molecular formula C8H5BrN2O6 It is a derivative of benzoic acid, featuring bromine and nitro functional groups
Applications De Recherche Scientifique
Methyl 2-bromo-3,5-dinitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential biological activities, including antifungal properties.
Material Science: It is used in the preparation of functional materials with specific properties.
Mécanisme D'action
Target of Action
Methyl 2-bromo-3,5-dinitrobenzoate (MBDNB) primarily targets Candida albicans , a type of yeast that can cause fungal infections . This compound has demonstrated significant antifungal activity against this organism .
Mode of Action
albicans, leading to its antifungal effect . The compound likely disrupts essential cellular processes, thereby inhibiting the growth of the yeast .
Biochemical Pathways
Ergosterol is a crucial component of fungal cell membranes, and its disruption can lead to cell death .
Result of Action
The result of MBDNB’s action is the inhibition of the growth of C. albicans. This is achieved through the compound’s interference with essential cellular processes and its potential disruption of ergosterol synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-3,5-dinitrobenzoate can be synthesized through a multi-step process starting from 3,5-dinitrobenzoic acid. The typical synthetic route involves the esterification of 3,5-dinitrobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 3,5-dinitrobenzoate. This intermediate is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to yield methyl 2-bromo-3,5-dinitrobenzoate .
Industrial Production Methods: Industrial production of methyl 2-bromo-3,5-dinitrobenzoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-bromo-3,5-dinitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in an appropriate solvent.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products:
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: Methyl 2-amino-3,5-dinitrobenzoate.
Ester Hydrolysis: 2-bromo-3,5-dinitrobenzoic acid.
Comparaison Avec Des Composés Similaires
Methyl 3,5-dinitrobenzoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Bromo-3,5-dinitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Ethyl 3,5-dinitrobenzoate: Similar ester but with an ethyl group instead of a methyl group, which can influence its physical properties and reactivity.
Uniqueness: Methyl 2-bromo-3,5-dinitrobenzoate is unique due to the presence of both bromine and nitro groups, which impart distinct reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound in synthetic and medicinal chemistry.
Propriétés
IUPAC Name |
methyl 2-bromo-3,5-dinitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O6/c1-17-8(12)5-2-4(10(13)14)3-6(7(5)9)11(15)16/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJXJYYYTKHXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303645 | |
| Record name | methyl 2-bromo-3,5-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36749-41-4 | |
| Record name | NSC159525 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159525 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-bromo-3,5-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

